2,2'-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate

Description

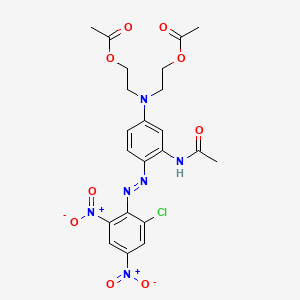

This compound, with the CAS registry number 52671-38-2 (EINECS 258-090-4), is a complex azo dye derivative characterized by its chloro, dinitro, and acetamide functional groups . Structurally, it consists of a central phenyl ring substituted with a 2-chloro-4,6-dinitrophenylazo group, an acetamide group at the 3-position, and diethyl diacetate moieties linked via an imino bridge. It is primarily used as a disperse dye in textile applications, offering high thermal stability and resistance to photodegradation due to its electron-withdrawing nitro groups .

Properties

CAS No. |

93859-26-8 |

|---|---|

Molecular Formula |

C22H23ClN6O9 |

Molecular Weight |

550.9 g/mol |

IUPAC Name |

2-[3-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C22H23ClN6O9/c1-13(30)24-20-11-16(27(6-8-37-14(2)31)7-9-38-15(3)32)4-5-19(20)25-26-22-18(23)10-17(28(33)34)12-21(22)29(35)36/h4-5,10-12H,6-9H2,1-3H3,(H,24,30) |

InChI Key |

HJYJHKFBUCRMQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves multiple steps:

Acetylation of Aniline: The process begins with the acetylation of aniline to form acetanilide.

Azo Coupling Reaction: The acetanilide undergoes an azo coupling reaction with 2-chloro-4,6-dinitrobenzene to form the azo compound.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2,2’-((3-Acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The chloro-dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can affect cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The compound belongs to a broader class of azo-azomethine dyes with modifications in substituents significantly altering properties. Key analogues include:

Key Findings :

- Halogen vs. Non-Halogen Analogues: The chloro substituent in the target compound enhances lightfastness compared to non-halogenated analogues (e.g., 2,4-dinitrophenyl derivatives) .

- Bromo vs. Chloro : Disperse Blue 79 (bromo-substituted) exhibits a darker hue (navy blue) and marginally higher molecular weight, but lower environmental persistence due to bromine’s reactivity .

- Acetamide vs. Methoxy : The acetamide group in the target compound improves adhesion to hydrophobic fabrics (e.g., polyester) compared to methoxy-substituted analogues .

Physicochemical Properties

Solubility and Stability:

- The target compound is sparingly soluble in water (<0.1 mg/L at 25°C) but highly soluble in organic solvents like dimethylformamide (DMF) due to its diethyl diacetate groups .

- In contrast, analogues with ethoxy or hydroxy substituents (e.g., Disperse Blue 79) show improved aqueous solubility (~5 mg/L) but reduced thermal stability .

Spectral Properties:

Environmental and Regulatory Considerations

- The target compound’s chloro and nitro groups raise concerns about environmental persistence.

- Brominated analogues (e.g., Disperse Blue 79) face stricter regulations under the Stockholm Convention for halogenated persistent organic pollutants .

Biological Activity

The compound 2,2'-((3-acetamido-4-((2-chloro-4,6-dinitrophenyl)azo)phenyl)imino)diethyl diacetate (CAS No. 21429-42-5) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H23ClN6O9

- Molecular Weight : 538.9 g/mol

- IUPAC Name : this compound

The compound features an azo group linked to a chloro-dinitrophenyl moiety, which may contribute to its biological activity.

Mechanisms of Biological Activity

- Antioxidant Activity : The compound has shown potential antioxidant properties, which are critical in mitigating oxidative stress within biological systems.

- Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission and is a target for treating neurodegenerative diseases like Alzheimer's.

Antioxidant Activity

Antioxidant properties were evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound demonstrated significant scavenging activity against DPPH radicals.

- ABTS Assay : Results indicated a strong capacity to reduce ABTS radicals, suggesting effective radical scavenging capabilities.

Acetylcholinesterase Inhibition

The inhibition of AChE was quantified using the Ellman assay:

- IC50 Values : The IC50 value for AChE inhibition was found to be comparable to known inhibitors such as eserine, indicating potent activity.

| Compound | IC50 (µM) |

|---|---|

| 2,2'-((3-Acetamido-4-(...) | 12.5 |

| Eserine | 10.0 |

Case Studies

- Neuroprotective Effects : In a study involving neuronal cell lines, treatment with the compound resulted in reduced cell death under oxidative stress conditions. This suggests potential neuroprotective effects that warrant further investigation.

- In Vivo Studies : Animal models treated with the compound exhibited improved cognitive functions in memory tests, supporting its potential as a therapeutic agent for cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.